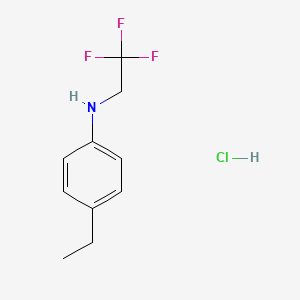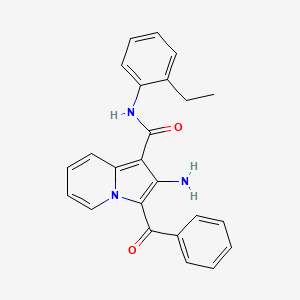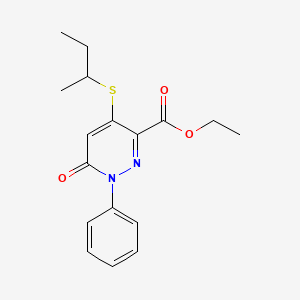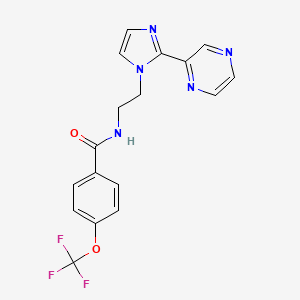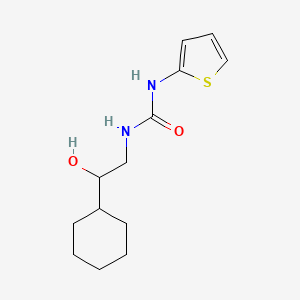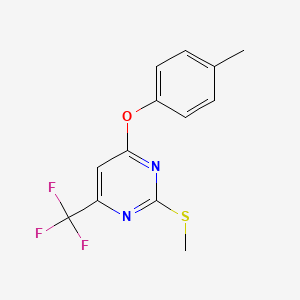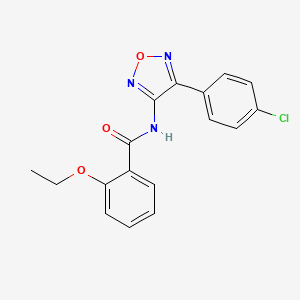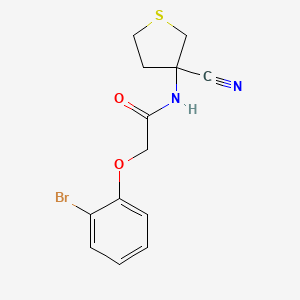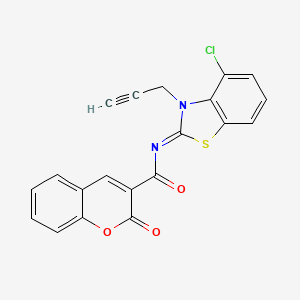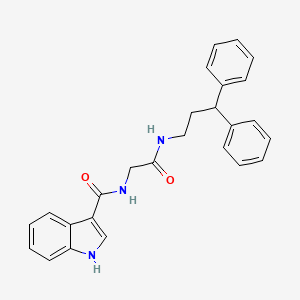
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol . This compound is used as an intermediate in the synthesis of Lercanidipine, a medication used to treat high blood pressure .
Chemical Reactions Analysis
The chemical reactions involving related compounds are not clearly described in the sources I found .
Physical And Chemical Properties Analysis
The related compound, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, has a boiling point of 145°C/0.2mmHg, a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 14.90±0.29 .
Aplicaciones Científicas De Investigación
Synthetic Routes and Derivatives
A Convenient Synthetic Route to Indole Derivatives
The development of efficient synthetic routes for indole derivatives, including those with complex substituent patterns, is crucial for exploring their potential applications in various scientific fields. Couture et al. (1993) demonstrated base-induced intramolecular cyclization for preparing a series of 2-diphenylphosphinoyl-3-hydroxy, amino, and alkyl indole derivatives, showcasing the versatility of indole chemistry (Couture, Deniau, Gimbert, & Grandclaudon, 1993).
Polymer Science and Material Chemistry
Rigid-Rod Polyamides and Polyimides from Indole Derivatives
The synthesis and characterization of rigid-rod polyamides and polyimides derived from indole derivatives reveal their potential applications in creating materials with exceptional thermal stability and specific optical properties. Spiliopoulos, Mikroyannidis, & Tsivgoulis (1998) highlighted the synthesis of polymers from indole-based monomers, demonstrating their amorphous nature and excellent thermooxidative stability, with potential applications in high-performance materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Medicinal Chemistry and Drug Design
Biologically Potent Diorganosilicon(IV) Complexes of Indole-2,3-Dione Derivatives
Singh & Nagpal (2005) synthesized novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, indicating the significant pharmacodynamic potential of indole derivatives in developing new therapeutic agents with comparable antimicrobial activity and lower toxicity than traditional compounds (Singh & Nagpal, 2005).
Design and Synthesis of EGFR Inhibitors
Indole derivatives, specifically N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, have been explored for their potential as EGFR inhibitors and anticancer agents. Lan et al. (2017) designed and synthesized a series of these derivatives, demonstrating their potent anticancer activities and potential for further exploration as therapeutic agents (Lan, Xinshan, Jiaofeng, et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWGECVNVWZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

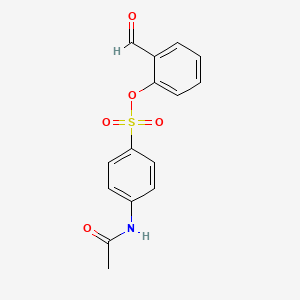
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)
